molecular formula C10H11N5O2S B12145562 Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12145562
M. Wt: 265.29 g/mol
InChI Key: STPAQELDDQYDGN-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of 2-pyridylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is unique due to the presence of both a triazole and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these rings with a thioether linkage makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a thioether linkage, which contribute to its potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁N₅O₂S
  • Molecular Weight : Approximately 265.29 g/mol
  • Structure : The compound contains a triazole ring substituted with an amino group and a pyridine derivative.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. This compound has been shown to inhibit various bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.2Induction of apoptosis via ROS generation
MDA-MB-231 (breast cancer)6.8DNA damage and cell cycle arrest
SK-Hep1 (liver cancer)7.5Inhibition of metabolic enzymes

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis .

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. The interactions include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors.
  • π-π Stacking : The aromatic rings facilitate stacking interactions with nucleic acids or proteins.

These interactions enhance the compound's efficacy against various pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of bacteria and fungi. The results indicated that the compound was particularly effective against multidrug-resistant strains, showcasing its potential as a novel therapeutic agent in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction in breast cancer models. The compound was administered at varying doses, and results indicated a dose-dependent response with minimal toxicity observed in normal tissues .

Properties

Molecular Formula

C10H11N5O2S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-4-2-3-5-12-7/h2-5H,6,11H2,1H3

InChI Key

STPAQELDDQYDGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=CC=CC=N2

Origin of Product

United States

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